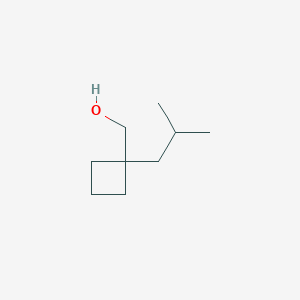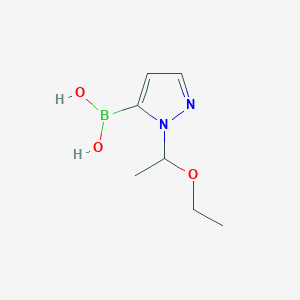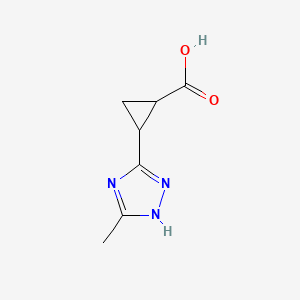
1-Methyl-1H-indole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-2-carbothioamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and a carbothioamide group at the second position. Its unique structure makes it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 1-Methyl-1H-indole-2-carbothioamide typically involves the methylation of indole followed by the introduction of the carbothioamide group. One common method includes the reaction of 1-methylindole with thiocarbamoyl chloride under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-indole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products depend on the type of reaction. For instance, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-Methyl-1H-indole-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to mimic natural substrates.
Medicine: Research into its potential as an anticancer, antiviral, or antimicrobial agent is ongoing. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-Methyl-1H-indole-2-carbothioamide can be compared to other indole derivatives such as:
1-Methylindole-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological activity.
1-Methylindole-3-carboxaldehyde: This compound has an aldehyde group at the third position, leading to different chemical properties and applications.
2-Methylindole: Lacks the carbothioamide group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
65247-75-8 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-methylindole-2-carbothioamide |
InChI |
InChI=1S/C10H10N2S/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) |
InChI Key |
ILQJGSAYMOOQFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)




![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)




![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)


